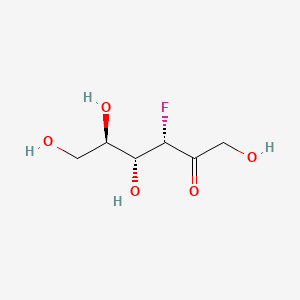

3-Deoxy-3-fluorofructose

Description

Structure

3D Structure

Properties

CAS No. |

110925-86-5 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(3S,4R,5R)-3-fluoro-1,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h4-6,8-9,11-12H,1-2H2/t4-,5-,6-/m1/s1 |

InChI Key |

HHVKOFZGBKAVEK-HSUXUTPPSA-N |

Synonyms |

3-deoxy-3-fluorofructose |

Origin of Product |

United States |

Synthetic Methodologies for 3 Deoxy 3 Fluorofructose and Analogues

Chemical Synthesis Approaches

Purely chemical methods provide versatile pathways to fluorinated sugars, relying on established organic reactions to construct the carbon skeleton and introduce the fluorine atom with high precision.

Stereoselective Fluorination Strategies at the C-3 Position

The introduction of a fluorine atom at a specific stereocenter is a critical challenge in the synthesis of fluorinated carbohydrates. For analogues such as 3-fluorinated fucopyranose, direct deoxyfluorination at the C-3 position using nucleophilic substitution (SN2) reactions can be stereoelectronically disfavored, often leading to elimination byproducts. soton.ac.uk Strategies to overcome this involve the careful selection of fluorinating agents and the use of appropriately protected precursor molecules that favor the desired substitution pathway. The development of catalytic asymmetric fluorination methods has significantly advanced the ability to create chiral fluorine-bearing carbons. nih.gov These methods often utilize transition metal enolates in combination with chiral ligands to create a rigid chiral environment, guiding the fluorinating agent to one face of the molecule. nih.gov

Hydroxyalkylation Reactions in Ketose Synthesis

A key step in constructing the fructose (B13574) backbone is the formation of a new carbon-carbon bond to create the characteristic ketose structure. One effective method involves the hydroxyalkylation of a lactone precursor. In the synthesis of 3-Deoxy-3-fluoro-D-fructose, this has been achieved through the reaction of 2-deoxy-2-fluoro-D-arabinono-1,4-lactone with (benzyloxymethyl)tributylstannane in the presence of n-butyllithium. rsc.org This reaction adds a benzyloxymethyl group to the carbonyl carbon of the lactone, which, after subsequent chemical transformations, yields the ketose structure of 3-Deoxy-3-fluoro-D-fructose. rsc.org

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. This approach is particularly powerful for complex molecules like carbohydrates, where enzymes can provide unparalleled stereoselectivity.

Enzymatic Steps in the Synthesis Pathway

Enzymes play a pivotal role in chemoenzymatic strategies, often catalyzing steps that are difficult to achieve with high selectivity using traditional chemistry. In the synthesis of the analogue 3-deoxy-3-fluoro-L-fucose, a key step is the enzymatic oxidation of the precursor 3-deoxy-3-fluoro-L-fucitol. soton.ac.ukrsc.orgresearchgate.net This transformation was accomplished using an engineered galactose oxidase (GOase), with several variants screened to find the most effective catalyst. soton.ac.ukresearchgate.net

Table 1: Screening of Galactose Oxidase (GOase) Variants for the Oxidation of 3-Fluoro Fucitol soton.ac.uk

| GOase Variant | Relative Activity (%) |

|---|---|

| M1 | 100 |

| F2 | 350 |

| F4 | 110 |

| M3-5 | 250 |

The engineered GOase F2 variant demonstrated the highest activity and was successfully used on a larger scale. researchgate.net Following the synthesis of the fluorinated sugar, further enzymatic steps can be employed for its activation. For instance, 3-deoxy-3-fluorofucose serves as a substrate for the bifunctional enzyme fucokinase/L-fucose-1-P-guanylyltransferase (FKP), which converts it first to the 1-phosphate derivative and then to the corresponding guanosine diphosphate (GDP) sugar donor, GDP-3-deoxy-3-fluorofucose. soton.ac.uk

D- to L-Sugar Translation Strategies

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Deoxy-3-fluorofructose |

| 3-Deoxy-3-fluoro-L-fucose |

| 2-deoxy-2-fluoro-D-arabinono-1,4-lactone |

| (benzyloxymethyl)tributylstannane |

| n-butyllithium |

| 3-deoxy-3-fluoro-L-fucitol |

| GDP-3-deoxy-3-fluorofucose |

| D-glucose |

Synthesis of Labeled Analogues for Tracer Studies

The development of labeled analogues of this compound is essential for their application as tracers in techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting isotope, such as fluorine-18 (¹⁸F), allows for the non-invasive visualization and quantification of metabolic processes in vivo.

One notable study describes the synthesis of radiolabeled 3-deoxy-3-fluoro-D-fructose (3-[¹⁸F]FDF) to investigate its potential as a selective probe for the GLUT5 transporter, which is overexpressed in certain types of cancer cells rsc.org. The synthesis involves a multi-step process, often starting from a suitable precursor that can be fluorinated with [¹⁸F]fluoride. The efficiency and radiochemical yield of these syntheses are critical due to the short half-life of ¹⁸F (approximately 110 minutes).

While direct radiolabeling of this compound has been a focus, the synthesis of other labeled fluorinated sugar analogues also provides valuable insights. For instance, the synthesis of 3-deoxy-3-[¹⁸F]fluoro-D-allose ([¹⁸F]3FDA) has been achieved with practical yields using an automated synthesizer, highlighting the potential for producing these tracers for clinical research nih.gov. The synthesis of [¹⁸F]-labeled 3-deoxy-3-fluoro-D-glucose has also been reported, which serves as a valuable analogue for studying glucose metabolism taylorfrancis.com.

Chemoenzymatic approaches are also being explored for the synthesis of labeled fluorinated sugars. These methods can offer high selectivity and milder reaction conditions compared to purely chemical syntheses. For example, chemoenzymatic methods have been developed for the synthesis of fluorinated sugar nucleotides, which can act as probes for glycosyltransferases nih.gov.

| Labeled Compound | Precursor | Labeling Method | Reported Radiochemical Yield | Reference |

|---|---|---|---|---|

| 3-deoxy-3-[¹⁸F]fluoro-D-fructose | Not specified in detail | Radiolabeling | Data not provided in abstract | rsc.org |

| 3-deoxy-3-[¹⁸F]fluoro-D-allose | 1,2,4,6-tetra-O-acetyl-3-O-trifluoromethanesulfonyl-β-d-glucopyranose | Automated synthesis | 67% | nih.gov |

| [¹⁸F]-3-deoxy-3-fluoro-D-glucose | Not specified in detail | Cyclotron production of anhydrous [¹⁸F]fluoride ion | Sufficient for usable amounts | taylorfrancis.com |

Comparison and Advancement of Synthetic Yields and Efficiency

A key advancement in the synthesis of fluorinated carbohydrates has been the development of more effective fluorinating agents. Diethylaminosulfur trifluoride (DAST) and its analogues have been widely used for the deoxyfluorination of hydroxyl groups in sugar precursors nih.govnih.gov. The choice of fluorinating agent and reaction conditions can significantly impact the stereoselectivity and yield of the reaction. For instance, the fluorination of methyl 4-azido-2-O-benzyl-4,6-dideoxy-alpha-D-altropyranoside with DAST resulted in retention of configuration, which was contrary to expectations, while the reaction with the allopyranoside analogue proceeded with the expected inversion of configuration nih.gov.

The table below provides a comparison of reported yields for the synthesis of this compound and some of its analogues using different methodologies. It is important to note that direct comparison can be challenging due to variations in starting materials, reaction scales, and reporting standards.

| Compound | Synthetic Method | Key Reagents/Enzymes | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Deoxy-3-fluoro-D-fructose | Hydroxyalkylation of a lactone | (benzyloxymethyl)tributylstannane–n-butyllithium | Not specified in abstract | rsc.org |

| 3-deoxy-3-fluoro-D-ribulose | Nucleophilic substitution | Cesium fluoride (CsF) | 35% for the fluorination step | nih.gov |

| 3-deoxy-3-fluoro-L-fucose | Chemoenzymatic | Engineered galactose oxidase | 59% (isolated yield) | researchgate.net |

| 3-deoxy-3-fluoro glucopyranosides | Nucleophilic fluorination | DAST | Yields not specified in abstract | nih.gov |

The continuous development of new synthetic strategies, including the discovery of more selective and efficient fluorinating agents and the engineering of novel biocatalysts, is expected to further improve the yields and accessibility of this compound and its analogues for various research applications.

Structural and Conformational Analysis of 3 Deoxy 3 Fluorofructose in Biochemical Systems

Influence of Fluorine Atom on Molecular Conformation and Stereochemistry

The substitution of a hydroxyl group with a fluorine atom at the C3 position of fructose (B13574) introduces unique stereoelectronic effects that dictate the molecule's preferred three-dimensional structure. Fluorine's high electronegativity and small size compared to a hydroxyl group alter the balance of forces governing ring puckering, substituent orientation, and intramolecular interactions.

In fluorinated carbohydrates, the anomeric and gauche effects play a crucial role in determining conformational stability. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in fructose) to occupy an axial position rather than an equatorial one. The replacement of a hydroxyl group with fluorine can modulate this effect. The strong electron-withdrawing nature of fluorine can increase the preference for the axial anomer by reducing 1,3-diaxial repulsion through electrostatic interactions. rsc.org

The gauche effect, particularly the fluorine gauche effect, also becomes significant. This effect involves a stabilizing interaction (hyperconjugation) between C-H or C-C sigma bonds and the C-F anti-bonding (σ*) orbital when they are in a gauche orientation. researchgate.net This can lead to the stabilization of conformations that might be less favorable in the non-fluorinated parent sugar. rsc.orgresearchgate.net For 3-Deoxy-3-fluorofructose, these effects would influence the equilibrium between its different anomeric and ring forms (pyranose and furanose).

Table 1: Key Stereoelectronic Effects Influenced by Fluorination

| Effect | Description | Implication for this compound |

|---|---|---|

| Anomeric Effect | Preference for axial orientation of electronegative substituents at the anomeric carbon. | May alter the equilibrium ratio of α and β anomers compared to natural fructose. |

| Gauche Effect | Stabilization of gauche conformers through hyperconjugation involving the C-F bond. | Can influence the puckering of the furanose or pyranose ring and the orientation of substituent groups. |

| Steric Effects | The fluorine atom is sterically smaller than a hydroxyl group. | Reduced steric hindrance can allow for conformations not accessible to the parent sugar. |

| Electronic Effects | High electronegativity of fluorine polarizes the C-F bond. | Alters the charge distribution across the molecule, affecting intramolecular and intermolecular interactions. |

Solution-State Conformation Studies Using Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the solution-state conformation of fluorinated carbohydrates like this compound. nih.govnih.gov Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecule's structure and dynamics.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and especially the ¹⁹F nucleus are sensitive to the local electronic environment and thus to the molecular conformation.

Coupling Constants (J-couplings): Vicinal coupling constants (e.g., ³JHH, ³JHF, ³JCF) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. These values are invaluable for determining the puckering of the sugar ring and the preferred rotamers of exocyclic groups. nih.gov Long-range fluorine-carbon J-couplings can also serve as powerful tools for conformational analysis. nih.gov

Studies on related fluorinated monosaccharides have shown that fluorination generally does not cause a major distortion of the pyranose chair conformation. rsc.org However, minor distortions are possible. For this compound, which can exist in both pyranose and furanose forms, NMR would be essential to determine the equilibrium between these ring forms and the specific puckering of each.

Table 2: Representative NMR Parameters for Conformational Analysis of Fluorinated Sugars

| NMR Parameter | Information Gained | Relevance to this compound |

|---|---|---|

| ¹⁹F Chemical Shift | Sensitive to the local electronic environment and substitution pattern. | Can distinguish between different anomers and conformers. |

| ³JHH Coupling Constants | Provide information on dihedral angles between adjacent protons. | Determines the pyranose/furanose ring conformation (e.g., chair, boat, twist, envelope). |

| ³JHF Coupling Constants | Relate to the dihedral angle between a proton and a fluorine atom. | Helps define the orientation of the C-F bond relative to adjacent C-H bonds. |

| NOESY Correlations | Indicate spatial proximity between nuclei. | Elucidates the three-dimensional folding and orientation of substituents in solution. |

Conformational Dynamics and Flexibility in Enzymatic Binding Contexts

The conformational flexibility of this compound is critical for its interaction with enzymes, such as kinases or transporters like GLUT5, for which fructose is a substrate. medchemexpress.com Enzymes are dynamic entities, and the binding process often involves a conformational selection mechanism, where the enzyme binds to a specific pre-existing conformation of the substrate. nih.govbiorxiv.org

The introduction of fluorine can alter the conformational landscape of the sugar. This may lead to an increased population of a "bioactive" conformation that is readily recognized by the enzyme, or conversely, it could favor a conformation that is incompatible with the enzyme's active site. The altered electronic properties due to the C-F bond can also change the nature of the interactions within the binding pocket, potentially replacing a hydrogen bond donation from a hydroxyl group with a weaker hydrogen bond acceptance by fluorine or other electrostatic interactions.

The study of how this compound interacts with enzymes can provide insights into the role of specific hydroxyl groups in the natural substrate's binding and processing. For example, if the C3 hydroxyl group is critical for hydrogen bonding within the active site, its replacement with fluorine would likely alter binding affinity and enzymatic turnover. The dynamic interplay between the conformational states of the fluorinated sugar and the enzyme's active site ultimately determines its biochemical activity. nih.govbiorxiv.org

Enzymatic Interactions and Metabolic Pathways of 3 Deoxy 3 Fluorofructose

Inhibition Mechanisms of Glycosyltransferases and Glycolytic Enzymes

Fluorinated sugars and their metabolites have been widely studied as inhibitors of carbohydrate-metabolizing enzymes.

Inhibition of Glycosyltransferases: Nucleotide-linked 2-deoxy-2-fluoroglycosides have been identified as potent competitive inhibitors of glycosyltransferases google.com. These compounds can target a variety of enzymes, including galactosyltransferases, fucosyltransferases, and glucosyltransferases google.com. The mechanism often involves competition with the natural sugar nucleotide donor substrate nih.gov. For instance, GDP-2-deoxy-2-fluoro-L-fucose is a potent competitive inhibitor of α-1,3-fucosyltransferase V google.com.

Inhibition of Glycolytic Enzymes: While 3-deoxy-3-fluoro-D-glucose largely bypasses direct metabolism by glycolysis, its phosphorylated forms can inhibit key enzymes within the pathway nih.gov. Both 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 3-deoxy-3-fluoro-α-D-glucose 6-phosphate have been demonstrated to be competitive inhibitors of phosphoglucomutase researchgate.net. This inhibition can disrupt the normal flux of glucose metabolites through glycolysis and related pathways.

| Inhibitor | Target Enzyme | Inhibition Type |

|---|---|---|

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Phosphoglucomutase | Competitive |

| 3-Deoxy-3-fluoro-α-D-glucose 6-phosphate | Phosphoglucomutase | Competitive |

| GDP-2-deoxy-2-fluoro-L-fucose | α-1,3-fucosyltransferase V | Competitive |

Competitive and Non-Competitive Inhibition Studies

3-Deoxy-3-fluorofructose has been identified as an inhibitor of glucose uptake and metabolism. biosynth.com Its structural similarity to natural sugars allows it to interact with sugar-processing enzymes, often in an inhibitory manner. While specific studies detailing the competitive and non-competitive inhibition mechanisms of 3-FF itself are not extensively detailed in the provided search results, the behavior of closely related fluorinated sugar phosphates provides valuable insights.

For instance, studies on the phosphorylated precursor, 3-deoxy-3-fluoro-D-glucose, have shown that its phosphate (B84403) esters act as competitive inhibitors for key metabolic enzymes. Both 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 3-deoxy-3-fluoro-α-D-glucose 6-phosphate have been demonstrated to be competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase. researchgate.net This suggests that once phosphorylated, fluorinated sugars like 3-FF can compete with their natural counterparts for the active sites of enzymes crucial for sugar metabolism.

Furthermore, this compound has been shown to inhibit oxidative phosphorylation in lymphocytic leukemia cells, leading to apoptosis. biosynth.com Non-competitive inhibition often involves the inhibitor binding to an allosteric site on the enzyme, a location other than the active site, which causes a conformational change that inactivates the enzyme. nih.govyoutube.comyoutube.com The inhibition of a major pathway like oxidative phosphorylation suggests a potent disruptive effect on cellular energy production.

Impact on Enzyme Kinetics and Reaction Flux

The inhibitory actions of this compound and its metabolites have a direct impact on enzyme kinetics, altering key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). In competitive inhibition, the inhibitor increases the apparent K_m of the substrate, meaning a higher substrate concentration is needed to achieve half of V_max. In non-competitive inhibition, the inhibitor lowers the apparent V_max without affecting the K_m, as it inactivates a portion of the enzyme molecules regardless of substrate concentration. nih.gov

By inhibiting enzymes in pathways like glycolysis, 3-FF can significantly alter metabolic flux—the rate of turnover of molecules through a metabolic pathway. mdpi.com For example, the inhibition of glucose transport and oxidative phosphorylation by 3-FF would divert the metabolic flux away from these central energy-producing pathways. biosynth.com The study of its precursor, 3-deoxy-3-fluoro-D-glucose (3-FDG), shows that its metabolism is primarily directed towards direct oxidation and reduction rather than proceeding through glycolysis or the pentose (B10789219) phosphate shunt, indicating a significant rerouting of metabolic flux. nih.gov

Table 1: Observed Effects of this compound and Related Compounds on Metabolic Processes

| Compound | Affected Process/Enzyme | Type of Interaction | Consequence |

|---|---|---|---|

| This compound | Glucose Uptake & Metabolism | Inhibition | Reduced cellular glucose processing biosynth.com |

| This compound | Oxidative Phosphorylation | Inhibition | Leads to apoptosis in leukemia cells biosynth.com |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Phosphoglucomutase, UDPG-pyrophosphorylase | Competitive Inhibition | Blocks normal sugar phosphate conversion researchgate.net |

Intracellular Metabolic Transformations (Non-Clinical)

Once inside the cell, this compound is subject to various metabolic transformations, although its path deviates significantly from that of natural fructose (B13574).

Phosphorylation and Sugar Phosphate Metabolism

Phosphorylation is a critical first step in the metabolism of most sugars, trapping them inside the cell. Hexokinases catalyze the phosphorylation of glucose and other hexoses. nih.govresearchgate.net The precursor to 3-FF, 3-deoxy-3-fluoro-D-glucose (3-FDG), is known to be phosphorylated, and the rate of its uptake is limited by this phosphorylation step. nih.gov While direct studies on the phosphorylation of 3-FF are limited, it is plausible that it can also be phosphorylated by ketohexokinases.

However, the resulting 3-deoxy-3-fluoro-D-fructose phosphate would likely act as a metabolic dead-end or an inhibitor, as seen with related fluorinated sugar phosphates. researchgate.net For example, 3-deoxy-3-fluoro-D-gluconate-6-phosphate has been identified as a metabolite derived from 3-FDG, indicating that fluorinated sugars can enter sugar phosphate pools. nih.gov

Glycosylation and Glycoconjugate Formation

Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins or lipids. While there is no direct evidence of this compound participating in glycosylation, research on other fluorinated sugars demonstrates their potential as probes in glycobiology. A related compound, 3-deoxy-3-fluoro-L-fucose, has been successfully synthesized and enzymatically incorporated into glycoconjugates. rsc.orgresearchgate.net This was achieved through enzymatic activation and subsequent transfer by fucosyltransferases to form fluorinated trisaccharides. rsc.org This demonstrates that the enzymatic machinery for glycosylation can sometimes tolerate fluorinated analogs, suggesting a potential, though unconfirmed, route for 3-FF or its derivatives.

Oxidative and Reductive Metabolic Routes

The primary metabolic routes for the precursor 3-FDG are direct oxidation and reduction, rather than glycolysis. nih.gov This pathway leads to the formation of this compound.

Reductive Route: 3-FDG is first reduced to 3-deoxy-3-fluoro-D-sorbitol (3-FS) by the enzyme aldose reductase. nih.gov

Oxidative Step to 3-FF: The intermediate, 3-FS, is then oxidized by sorbitol dehydrogenase to produce this compound (3-FF). nih.gov

This two-step process, part of the polyol pathway, is a significant metabolic fate for 3-FDG in tissues like the brain. nih.gov

Furthermore, direct oxidation of 3-FDG has been observed, particularly in the liver and kidney cortex, leading to the formation of 3-deoxy-3-fluoro-D-gluconic acid. nih.gov This oxidative product can be further phosphorylated. nih.gov Similar oxidative metabolism of 3-FDG to 3-deoxy-3-fluoro-D-gluconic acid has also been observed in bacteria. bath.ac.uk

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-FF |

| 3-Deoxy-3-fluoro-D-glucose | 3-FDG or 3-FG |

| 3-Deoxy-3-fluoro-D-sorbitol | 3-FS |

| 3-Deoxy-3-fluoro-D-gluconic acid | |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | |

| 3-Deoxy-3-fluoro-α-D-glucose 6-phosphate | |

| 3-Deoxy-3-fluoro-D-gluconate-6-phosphate |

3 Deoxy 3 Fluorofructose As a Biochemical Probe and Research Tool

Applications in Investigating Carbohydrate Transport Mechanisms

The study of carbohydrate transport across cell membranes is crucial for understanding normal physiology and disease states. 3-Deoxy-3-fluorofructose has emerged as a significant probe in elucidating the mechanisms of sugar transport, particularly by the facilitated hexose (B10828440) transporters (GLUTs).

Probing Facilitated Hexose Transporters (GLUTs)

Facilitated hexose transporters are a family of membrane proteins responsible for the transport of monosaccharides such as glucose and fructose (B13574) across the plasma membrane. mtu.edu Different GLUT isoforms exhibit distinct tissue distributions and substrate specificities. nih.gov

Notably, this compound has been identified as a probe for GLUT5, the primary fructose transporter in the body. mtu.edu Studies have shown that the radiolabeled form of this compound, 3-[18F]fluoro-3-deoxy-D-fructose (3-FDF), can be transported by GLUT5. This property has been leveraged in positron emission tomography (PET) imaging to visualize GLUT5 activity in breast cancer cells, such as EMT-6 and MCF-7 cell lines. mtu.edu The ability of GLUT5 to transport both the furanose and pyranose forms of fructose is a key aspect of its function that can be investigated using probes like 3-FDF. mtu.edu

While GLUT1 is one of the most extensively studied glucose transporters, its substrate specificity extends to other hexoses. openmedscience.com Research on related fluorinated sugars, such as 3-deoxy-3-fluoro-D-glucose, has shown its interaction with hexose transport systems, providing insights that can be contextually relevant to understanding the broader interactions of fluorinated sugars with various GLUT isoforms. nih.gov

Analysis of Substrate Uptake Kinetics in Cell Lines

The kinetics of substrate uptake by transporters are fundamental to understanding their efficiency and capacity. The use of fluorinated sugar analogs allows for detailed kinetic analysis in various cell lines. While specific kinetic data for this compound is an area of ongoing research, the principles of such analyses are well-established through studies of similar compounds.

For example, kinetic studies of other radiolabeled tracers like 3'-deoxy-3'-(18)F-fluorothymidine ([18F]-FLT) in cancer cells involve compartmental modeling to estimate flux constants for cellular uptake and phosphorylation. researchgate.net These studies often compare the uptake kinetics in different tissues, such as tumors versus normal tissues, to assess metabolic activity. researchgate.net Similar methodologies can be applied to this compound to determine its transport kinetics via GLUT5. The uptake of radiolabeled tracers like 2-deoxy-2-[18F]fluoro-D-glucose ([18F]-FDG) and [18F]-FLT has been shown to be highly variable across different tumor xenograft models, underscoring the importance of model-specific kinetic analysis. nih.gov

Quantitative analysis of tracer uptake, often expressed as the standardized uptake value (SUV), is a common method in PET imaging to assess the metabolic activity of tissues. mdpi.com Kinetic analysis provides a more detailed understanding of the underlying transport and metabolic processes.

Investigating Sugar Transport across Membranes

The transport of sugars across the hydrophobic cell membrane is a critical process that cannot occur by simple diffusion. mtu.edu Facilitated diffusion, mediated by transporter proteins like GLUTs, is essential for this process. mtu.edu These transporters bind to the sugar molecule and undergo a conformational change to move it across the membrane. mtu.edu

This compound serves as a valuable tool to investigate these transport mechanisms. By modifying the sugar at the C-3 position with a fluorine atom, researchers can probe the specificity of the transporter's binding site. The interaction of related compounds like 3-deoxy-3-fluoro-D-glucose with the hexose transport system in human erythrocytes has been studied to determine kinetic parameters and binding affinities. nih.gov

Furthermore, the development of fluorescently labeled probes based on fructose analogs allows for the visualization and study of transporter activity and localization within the cell membrane. mtu.edu These probes can help in understanding the structure-uptake relationship and the cargo transport capacity of specific transporters like GLUT5. mtu.edu The high affinity of certain fluorinated sugars for their transporters makes them excellent probes for investigating transport activity. nih.gov

Utility in Glycobiology Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Fluorinated carbohydrates are increasingly used as chemical probes in this field to explore molecular recognition events. rsc.org

Elucidating Fucosylation Pathways

Fucosylation is a common modification of glycoproteins and glycolipids, playing a crucial role in various cellular processes. nih.govacs.org This process involves the addition of L-fucose to glycan chains and is carried out by fucosyltransferases using GDP-L-fucose as the donor substrate. nih.gov The biosynthesis of GDP-L-fucose occurs through two main pathways: the de novo pathway and the salvage pathway. nih.govresearchgate.net

While direct studies involving this compound in fucosylation are not prominent, research on a closely related compound, 3-deoxy-3-fluoro-L-fucose , has provided significant insights. This compound has been chemoenzymatically synthesized and has been shown to be a substrate for enzymes in the fucosylation pathway. rsc.orgwhiterose.ac.ukwhiterose.ac.uknih.govyork.ac.uk Specifically, it can be activated by fucokinase/L-fucose-1-P-guanylyltransferase (FKP) and subsequently used by α-1,2 and α-1,3 fucosyltransferases to create fluorinated trisaccharides. whiterose.ac.ukwhiterose.ac.uk This demonstrates its potential as a chemical probe to be incorporated into glycoconjugates for studying fucosylation. rsc.orgnih.govyork.ac.uk

In contrast to 2-deoxy-2-fluoro-L-fucose, which acts as an inhibitor of fucosylation, 3-deoxy fluorination is predicted to have less of an influence on the fucosylation reactions, thereby allowing for the incorporation of fluorine into glycoconjugates. whiterose.ac.uk Other fluorinated L-fucose analogs have been developed as metabolic inhibitors of fucosylation, which can be useful in studying the functional roles of fucosylated glycans. nih.govacs.orgnih.govresearchgate.netpnas.org

Studies of Glycan-Protein Interactions and Molecular Recognition

The interactions between glycans and proteins are fundamental to a vast array of biological processes, from cell-cell recognition to immune responses. nih.govacs.orgunirioja.esbiorxiv.org The substitution of a hydroxyl group with a fluorine atom in a sugar molecule can be a subtle yet powerful modification for studying these interactions. nih.gov Fluorine can act as a mimic of a hydroxyl group in terms of size, but it lacks the ability to donate a hydrogen bond. nih.gov This property makes fluorinated sugars excellent tools for dissecting the hydrogen-bonding networks that are often critical for glycan-protein recognition. rsc.org

While specific studies detailing the use of this compound in this context are limited, the broader application of fluorinated carbohydrates is well-documented. For instance, libraries of fluorinated glycan analogs have been synthesized to create "glyco-fluorine" codes. glycopedia.euresearchgate.net These libraries can be used in high-throughput screening arrays to obtain fingerprint binding profiles for different glycan-binding proteins, revealing how specific hydroxyl groups contribute to binding affinity and specificity. glycopedia.euresearchgate.net

The synthesis and incorporation of 3-deoxy-3-fluoro-L-fucose into glycoconjugates represent a practical application of this approach. whiterose.ac.ukwhiterose.ac.uk By incorporating this fluorinated sugar into complex oligosaccharides, researchers can investigate how the modification at the 3-position of fucose affects its recognition by various lectins and other glycan-binding proteins. whiterose.ac.ukwhiterose.ac.uk This allows for a detailed mapping of the molecular interactions that govern these crucial biological recognition events. researchgate.net

Tracing Metabolic Pathways in Cellular Systems (Non-Clinical)

This compound (3-FF), a fluorinated analog of fructose, serves as a specialized tool for interrogating specific aspects of cellular metabolism. Unlike its parent molecule, 3-FF is not a direct substrate for major energy-producing pathways. Instead, its unique metabolic fate and interactions with cellular machinery allow researchers to probe the activity of alternative routes of sugar metabolism and transport. It is often studied via its precursor, 3-deoxy-3-fluoro-D-glucose (3-FG), which is enzymatically converted to 3-FF within the cell.

While the name suggests a role in fructose metabolism, 3-FF and its precursor 3-FG are not metabolized through the central pathways of glycolysis or the pentose (B10789219) phosphate (B84403) shunt medchemexpress.com. Research has shown that direct oxidation and reduction are the primary metabolic routes for 3-FG medchemexpress.com. However, its interaction with enzymes at the periphery of glycolysis allows it to serve as an indirect probe for pathway dynamics.

The uptake of the precursor 3-FG into cells is a critical step, and studies in rat brain synaptosomes have shown that after transport, its further uptake is limited by the rate of its phosphorylation medchemexpress.com. This phosphorylation step is typically performed by hexokinase, the first enzyme in the glycolytic pathway. By monitoring the phosphorylation of 3-FG, researchers can glean insights into hexokinase activity, a key regulatory point of glycolysis.

Furthermore, the in-cell production of 3-FF from 3-FG occurs via the polyol pathway, involving the enzymes aldose reductase and sorbitol dehydrogenase medchemexpress.com. The polyol pathway is a secondary route for glucose metabolism that becomes more active when glycolytic flux is high and cellular glucose concentrations are elevated. Therefore, the rate of 3-FF formation can be an indicator of flux through this alternative pathway, providing a more nuanced picture of cellular glucose processing beyond glycolysis alone.

The allocation of metabolic resources and their transport across cellular membranes are fundamental processes that can be investigated using fluorinated sugar analogs.

Carbon Allocation: Radiolabeled [¹⁸F]-3-deoxy-3-fluoro-D-glucose, the precursor to 3-FF, has been used as a tracer to evaluate metabolic function and biodistribution in the brain and heart nih.gov. Following administration, the distribution of the ¹⁸F signal reveals which tissues and organs preferentially take up and accumulate the sugar analog. Studies in mice have shown rapid accumulation in the myocardium, with different uptake and clearance kinetics observed in the blood, liver, and lungs nih.gov. This provides a macroscopic view of carbon skeleton allocation, indicating which organs are actively transporting this glucose analog for subsequent metabolism, which includes its conversion to 3-FF.

Solute Transport: this compound has been identified as a selective and high-affinity probe for the hexose transporter GLUT5 medchemexpress.comnih.gov. GLUT5 is the primary transporter for fructose, and its expression is elevated in certain cancers, making it a target of interest for diagnostic imaging nih.govmtu.edu. In vitro studies in GLUT5-expressing breast cancer cell lines (EMT-6 and MCF-7) have demonstrated that 3-FF is a potent inhibitor of fructose transport, indicating it binds strongly to the transporter medchemexpress.commedchemexpress.com. This selective interaction allows 3-FF to be used to study the specific activity of GLUT5-mediated transport without the confounding influence of other glucose transporters nih.gov. Research has also shown that GLUT5 is capable of transporting 3-FF, which exists predominantly in a pyranose ring structure, expanding the understanding of substrates that this transporter can accommodate nih.govresearchgate.net.

| Cell Line | Transporter Target | IC₅₀ of 3-FF (µM) | Reference |

|---|---|---|---|

| EMT-6 (Murine Breast Cancer) | GLUT5 | 1.16 | medchemexpress.commedchemexpress.com |

| MCF-7 (Human Breast Cancer) | GLUT5 | 2.37 | medchemexpress.commedchemexpress.com |

Development of Novel Probes for Enzyme Activity Monitoring

The fluorine atom within 3-FF provides a powerful spectroscopic handle for non-invasive monitoring of enzyme activity using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The metabolic conversion of 3-FG to 3-FF is a two-step enzymatic process that can be tracked in real-time within intact cells and tissues, making this system a valuable tool for developing probes for in vivo enzyme activity.

The process begins with the administration of 3-FG. This precursor is then metabolized by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS) medchemexpress.comnih.gov. Subsequently, sorbitol dehydrogenase acts on 3-FS to produce the final product, 3-FF medchemexpress.commdpi.com. Each of these three fluorinated compounds—3-FG, 3-FS, and 3-FF—has a unique ¹⁹F NMR chemical shift, allowing them to be distinguished and quantified simultaneously.

By monitoring the disappearance of the 3-FG signal and the appearance of signals for 3-FS and 3-FF over time, researchers can calculate the in vivo activity of both aldose reductase and sorbitol dehydrogenase medchemexpress.com. This technique has been successfully used to monitor aldose reductase activity in the brain and eye lens nih.govresearchgate.net. The high affinity of aldose reductase for 3-FG makes it an excellent probe for investigating this enzyme's activity nih.gov. This approach represents a significant advance in probe development, as it allows for the non-invasive, real-time assessment of specific enzyme activities within a complex biological system.

| Enzyme | Substrate | Product | Detection Method | Reference |

|---|---|---|---|---|

| Aldose Reductase | 3-Deoxy-3-fluoro-D-glucose (3-FG) | 3-Deoxy-3-fluoro-D-sorbitol (3-FS) | Appearance of ¹⁹F NMR signal for 3-FS | medchemexpress.com |

| Sorbitol Dehydrogenase | 3-Deoxy-3-fluoro-D-sorbitol (3-FS) | 3-Deoxy-3-fluoro-D-fructose (3-FF) | Appearance of ¹⁹F NMR signal for 3-FF | medchemexpress.commdpi.com |

Advanced Analytical Techniques in 3 Deoxy 3 Fluorofructose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool in the investigation of 3-Deoxy-3-fluorofructose. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and possesses a nuclear spin of ½, offers a distinct advantage for these studies.

¹⁹F NMR for Metabolic Tracking and Enzyme Activity

¹⁹F NMR spectroscopy is exceptionally well-suited for monitoring the in vivo metabolism of fluorinated compounds like this compound. Its high sensitivity and the absence of endogenous ¹⁹F signals in biological tissues ensure that the observed resonances are exclusively from the administered fluorinated probe and its metabolites.

In studies involving the metabolic precursor, 3-deoxy-3-fluoro-D-glucose (3-FDG), ¹⁹F NMR has been instrumental in tracking its conversion through the polyol pathway. Following the administration of 3-FDG, distinct resonances corresponding to the α and β anomers of 3-FDG, 3-deoxy-3-fluoro-D-sorbitol, and this compound can be clearly resolved in vivo. This allows for the real-time monitoring of aldose reductase and sorbitol dehydrogenase activities. For instance, the administration of an aldose reductase inhibitor leads to a quantifiable reduction in the metabolic flux from 3-FDG to its downstream products, a change that is readily observed in the ¹⁹F NMR spectrum.

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, enabling the differentiation of various metabolites. Below is a representative table of ¹⁹F NMR chemical shifts for this compound and related metabolites observed in vivo.

| Compound | Chemical Shift (ppm) relative to Trifluoroacetic acid (TFA) |

| α-3-Deoxy-3-fluoro-D-glucose (α-3-FDG) | Varies by study |

| β-3-Deoxy-3-fluoro-D-glucose (β-3-FDG) | Varies by study |

| 3-Deoxy-3-fluoro-D-sorbitol | Varies by study |

| This compound | Varies by study |

Note: Absolute chemical shift values can vary depending on experimental conditions such as solvent, pH, and the reference standard used.

Multidimensional NMR for Conformational and Binding Studies

Multidimensional NMR techniques are pivotal in determining the three-dimensional structure and conformational dynamics of this compound, both in its free state and when bound to enzymes. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provide through-bond and through-space correlations between protons (¹H), carbons (¹³C), and fluorine (¹⁹F), which are essential for assigning resonances and deducing the molecule's conformation.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification and quantification of this compound and its metabolites, as well as for characterizing the products of enzymatic reactions involving this compound.

Identification and Quantification of Metabolites

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed to analyze biological samples for the presence of this compound and its metabolic derivatives. In studies of 3-deoxy-3-fluoro-D-glucose metabolism, GC-MS has been used to confirm the identity of metabolites, including this compound, in various tissues.

The strength of MS lies in its ability to provide precise mass-to-charge (m/z) ratios of molecular ions and their fragments, which aids in structural elucidation. While a detailed fragmentation pattern for this compound is not extensively published, the fragmentation of hexoses typically involves the loss of water molecules and cleavage of the carbon backbone. For fluorinated compounds, the loss of HF is also a possible fragmentation pathway.

The table below illustrates the expected molecular ions for this compound and its immediate metabolic relatives.

| Compound | Chemical Formula | Exact Mass (Da) | Expected [M-H]⁻ ion (m/z) |

| This compound | C₆H₁₁FO₅ | 182.0590 | 181.0512 |

| 3-Deoxy-3-fluoro-D-sorbitol | C₆H₁₃FO₅ | 184.0747 | 183.0669 |

| 3-Deoxy-3-fluoro-D-gluconic acid | C₆H₁₁FO₆ | 198.0540 | 197.0462 |

Characterization of Enzymatic Products

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is a powerful technique for characterizing the products of enzymatic reactions. For instance, in the context of the polyol pathway, electrospray ionization (ESI)-MS/MS can be used to confirm the conversion of 3-deoxy-3-fluoro-D-sorbitol to this compound by sorbitol dehydrogenase. By selecting the precursor ion corresponding to the expected product and inducing fragmentation, a characteristic fragmentation pattern can be obtained, confirming its identity. This approach is crucial for verifying enzyme activity and specificity with fluorinated substrates.

Spectrophotometric and Optical Methods for Kinetic Parameter Determination

Spectrophotometric and optical methods are fundamental for determining the kinetic parameters of enzymes that interact with this compound, such as sorbitol dehydrogenase. These assays are typically based on monitoring the change in absorbance of a chromogenic substrate or a cofactor over time.

For the enzymatic conversion of 3-deoxy-3-fluoro-D-sorbitol to this compound by sorbitol dehydrogenase, the reaction can be monitored by following the reduction of the cofactor NAD⁺ to NADH. NADH has a characteristic absorbance maximum at 340 nm, while NAD⁺ does not absorb at this wavelength. Therefore, the rate of the reaction can be determined by measuring the increase in absorbance at 340 nm over time.

From the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined using Michaelis-Menten kinetics. A summary of typical parameters for a spectrophotometric assay of sorbitol dehydrogenase is provided below.

| Parameter | Description | Typical Value/Condition |

| Wavelength | Wavelength at which NADH absorbance is monitored | 340 nm |

| Cofactor | Electron acceptor for the dehydrogenase | NAD⁺ |

| pH | Optimal pH for the enzymatic reaction | ~8.2-9.0 |

| Temperature | Temperature at which the assay is performed | 25°C or 37°C |

| Substrate | The alcohol being oxidized (in this case, an analog) | 3-deoxy-3-fluoro-D-sorbitol |

By employing these advanced analytical techniques, researchers can gain a comprehensive understanding of the biochemistry and biological activity of this compound.

Chromatographic Techniques for Separation and Purification

The successful isolation of this compound from complex reaction mixtures relies on a variety of chromatographic strategies. Researchers have adapted and optimized established methods to achieve the high purity required for spectroscopic analysis and biological assays. These techniques exploit subtle differences in polarity, size, and interaction with stationary phases to effectively separate the target fluorinated sugar from reactants, byproducts, and other isomers.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography stands out as a primary tool for both the analysis and purification of this compound and its derivatives. The choice of stationary phase and mobile phase is critical for achieving optimal separation.

For the analytical determination and purification of fluorinated carbohydrates, various HPLC columns are employed. Amine-based columns, such as those with aminopropyl-functionalized silica, have proven effective for the separation of sugars. The separation mechanism involves a combination of normal-phase and ion-exchange interactions. A typical mobile phase for such separations consists of a mixture of acetonitrile and water, often with a buffer to control pH and improve peak shape. For instance, a common mobile phase composition is a gradient of acetonitrile and water, which allows for the elution of compounds with a range of polarities.

While specific HPLC data for this compound is not extensively published, data from the analysis of similar monosaccharides, including fructose (B13574) and glucose, provides a strong indication of the expected chromatographic behavior. The retention time of these sugars is highly dependent on the exact conditions, including the column specifications, flow rate, and mobile phase gradient.

Table 1: Representative HPLC Conditions for Monosaccharide Analysis

| Parameter | Condition |

| Column | Amino-functionalized silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) or UV (at low wavelengths, e.g., 195 nm) |

| Temperature | 30 °C |

This table presents typical starting conditions for the HPLC analysis of monosaccharides, which would be adapted for the specific separation of this compound.

Gas Chromatography (GC):

Gas Chromatography is another powerful technique for the analysis of volatile compounds. However, due to the low volatility of sugars like this compound, a derivatization step is essential prior to GC analysis. The most common derivatization method involves silylation, where the hydroxyl groups of the sugar are converted to trimethylsilyl (TMS) ethers. This process significantly increases the volatility of the compound, making it amenable to GC separation.

The derivatized fluorinated sugar is then injected into a GC system equipped with a capillary column, typically with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the TMS derivatives with the stationary phase. Mass spectrometry (MS) is often coupled with GC (GC-MS) for definitive identification of the separated components based on their mass spectra.

Table 2: General Gas Chromatography Parameters for Silylated Sugars

| Parameter | Condition |

| Derivatization | Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a polysiloxane-based stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | A temperature gradient, for example, starting at 150 °C and ramping up to 250 °C |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table outlines a general approach for the GC analysis of derivatized sugars, which would require optimization for this compound.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography is a versatile and rapid technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For the analysis of polar compounds like fluorinated sugars, silica gel is the most common stationary phase.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a relatively polar solvent and a less polar solvent is typically used. The polarity of the solvent system is adjusted to achieve an optimal retention factor (R_f_) for the target compound, ideally between 0.3 and 0.7 for good separation and accurate determination. Visualization of the separated spots on the TLC plate is often achieved by staining with a reagent that reacts with carbohydrates, such as a p-anisaldehyde solution followed by heating.

Table 3: Common TLC Solvent Systems for Polar Compounds

| Solvent System | Typical Ratio (v/v) | Application Notes |

| Ethyl acetate / Hexane | 10-50% Ethyl acetate | Suitable for compounds of intermediate polarity. |

| Dichloromethane / Methanol | 1-10% Methanol | Effective for separating more polar compounds. |

| Ethyl acetate / Butanol / Acetic acid / Water | 80:10:5:5 | A more complex system for highly polar compounds. |

This table provides examples of solvent systems that can be used as a starting point for the TLC analysis of this compound.

In the synthesis of this compound, column chromatography using silica gel is a fundamental purification step. The crude product from the reaction is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, often guided by prior TLC analysis. By carefully selecting the eluent and collecting fractions, it is possible to isolate the desired fluorinated sugar from unreacted starting materials and byproducts.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation 3-Deoxy-3-fluorofructose Analogues

The synthesis of this compound has paved the way for the development of a new generation of fluorinated carbohydrate analogues. rsc.org The core strategy often involves the strategic replacement of hydroxyl groups with fluorine atoms, a modification that can dramatically alter the molecule's biological activity and metabolic stability. researchgate.net

Future design and synthesis efforts are likely to focus on several key areas:

Stereochemical Diversity: Exploring different stereoisomers, such as the synthesis of 3-deoxy-3-fluoro-L-fucose, can provide probes to investigate the stereospecificity of biological processes. rsc.orgresearchgate.net Chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, are proving to be powerful in achieving high stereoselectivity. rsc.orgresearchgate.net

Functional Group Modification: Introducing other functional groups onto the this compound scaffold can create analogues with tailored properties. For example, attaching fluorescent tags or radiolabels could enable new imaging applications. The synthesis of phosphorylated analogues, like 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 6-phosphate, has already demonstrated the value of this approach in creating specific enzyme inhibitors. researchgate.net

Scaffold Variation: Moving beyond the fructose (B13574) backbone, researchers are synthesizing fluorinated analogues of other monosaccharides, such as 3-deoxy-3-fluoro-D-glucose, 3-deoxy-3-fluoro-D-galactose, and 3-deoxy-3-fluoro-D-ribulose. researchgate.nettaylorfrancis.combiosynth.com These efforts expand the toolkit of fluorinated probes available for studying a wider range of carbohydrate-mediated processes.

A significant advancement in synthetic methodology involves the use of reagents like diethylaminosulfur trifluoride (DAST) for deoxofluorination, which has been used in the preparation of 3-deoxy-3-fluoroglucose. taylorfrancis.com Another innovative approach is the hydroxyalkylation of lactones to create ketoses, which has been successfully applied to the synthesis of this compound. rsc.org

Table 1: Examples of Synthesized this compound Analogues and Related Compounds

| Compound Name | Starting Material/Key Method | Reference |

|---|---|---|

| 3-Deoxy-3-fluoro-D-fructose | 2-Deoxy-2-fluoro-D-arabinono-1,4-lactone | rsc.org |

| 3-Deoxy-3-fluoro-D-glucose | 1,2:5,6-di-O-isopropylidene-a-D-allofuranose | taylorfrancis.com |

| 3-Deoxy-3-fluoro-L-fucose | D- to L-sugar translation strategy with enzymatic oxidation | rsc.orgresearchgate.net |

| 3-Deoxy-3-fluoro-D-ribulose | D-galactose | researchgate.net |

| 3-Deoxy-3-fluoro-α-D-glucose 1-phosphate | Chemical synthesis | researchgate.net |

Expanding the Application of this compound as a Biochemical Probe

This compound has been identified as a selective probe for the GLUT5 hexose (B10828440) transporter. This specificity allows for the detailed investigation of fructose transport mechanisms, particularly in cancer cells where GLUT5 is often overexpressed. Future applications as a biochemical probe are expected to broaden significantly.

One promising area is in positron emission tomography (PET) imaging. The development of radiolabeled versions, such as 3-[¹⁸F]fluoro-3-deoxy-D-fructose, can enable non-invasive visualization of GLUT5 activity in vivo, offering a powerful tool for cancer diagnosis and for monitoring therapeutic responses.

Furthermore, its use can be extended to dissect the substrate specificity of other sugar transporters and enzymes. unamur.bersc.org By comparing the interaction of these proteins with this compound versus its non-fluorinated counterpart, researchers can gain insights into the role of specific hydroxyl groups in binding and catalysis. For instance, studies with 3-deoxy-3-fluoro-D-glucose have shown it to be a competitive inhibitor of glucose transport. nih.gov Similarly, 3-deoxy-3-fluoro-D-galactose has been used as a probe to study the activity of aldose reductase and the polyol pathway. nih.gov

Table 2: Inhibition Constants of this compound and Related Compounds

| Compound | Target | Cell Line/System | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|---|

| This compound | GLUT5 | EMT-6 cells | 1.16 µM | |

| This compound | GLUT5 | MCF-7 cells | 2.37 µM |

Integration with Systems Biology and Computational Modeling Approaches

The complexity of metabolic networks necessitates the use of systems biology and computational modeling to achieve a comprehensive understanding. nih.govnih.gov Biochemical probes like this compound can provide crucial experimental data to build and validate these models. institut-curie.org By tracking the uptake and metabolic fate of this fluorinated sugar, researchers can quantify the flux through specific pathways.

Computational models can simulate complex biological processes, from the molecular level to the whole organism. mskcc.org Integrating experimental data obtained using this compound can enhance the predictive power of these models. For example, data on the inhibition of fructose transport by this compound can be used to refine models of cancer cell metabolism, helping to identify potential therapeutic targets. mdpi.com

Future research will likely involve a synergistic approach where computational models generate hypotheses that are then tested experimentally using probes like this compound. This iterative cycle of modeling and experimentation will be essential for unraveling the intricate regulatory mechanisms that govern cellular metabolism. institut-curie.org

Exploration of Uncharted Metabolic Pathways and Enzymatic Interactions

The introduction of a fluorine atom in this compound can alter its metabolic fate, potentially diverting it into less-explored or previously unknown metabolic pathways. Fructose itself can be metabolized through several routes, including phosphorylation by ketohexokinase or hexokinase, or conversion through the polyol pathway. mdpi.comnih.gov The fluorinated analogue provides a tool to perturb this network and observe the consequences.

By using techniques like ¹⁹F nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can trace the metabolic journey of this compound and its downstream products within cells and tissues. This can lead to the discovery of new enzymatic activities and metabolic intermediates. For example, studies on 3-deoxy-3-fluoro-D-glucose have revealed its metabolism to 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-2-oxo-D-gluconic acid in certain bacteria. researchgate.net

Furthermore, this compound can be used to probe the active sites of enzymes involved in fructose metabolism. nih.gov The fluorine atom can act as a sensitive reporter of the local electronic environment, providing valuable information about enzyme-substrate interactions. The use of fluorinated analogues has already been instrumental in studying enzymes like phosphoglucomutase and UDPG-pyrophosphorylase. researchgate.net

Potential for Advancing Understanding of Basic Carbohydrate Biochemistry

Fluorinated carbohydrates, including this compound, are invaluable tools for dissecting the fundamental principles of carbohydrate biochemistry. unamur.bersc.org The replacement of a hydroxyl group with a fluorine atom allows for the systematic investigation of the role of hydrogen bonding and electronic effects in molecular recognition and catalysis. unamur.bersc.org

By studying how the single atomic substitution in this compound affects its interaction with proteins, researchers can gain a deeper appreciation for the exquisite specificity of biological systems. unamur.bersc.org This knowledge is not only of fundamental scientific interest but also has practical implications for the rational design of enzyme inhibitors and other therapeutic agents.

The insights gained from studying this compound and its analogues will contribute to a more complete picture of carbohydrate metabolism and its role in health and disease. As synthetic methods become more sophisticated and analytical techniques more sensitive, the potential for these fluorinated probes to illuminate the complexities of the sugar world will continue to grow.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Deoxy-3-fluorofructose, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Prioritize fluorination strategies using fluorinated Fsp³-rich fragments, such as nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor). Optimize parameters like temperature (e.g., −78°C to room temperature), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Monitor yields via HPLC or NMR and compare with analogous fluorinated carbohydrate syntheses . For characterization, employ NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How can researchers validate the structural stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and varying temperatures (4°C, 25°C, 37°C). Use LC-MS to track decomposition products and quantify half-life. Compare degradation kinetics with non-fluorinated analogs to assess the fluorine atom’s steric/electronic effects on stability .

Q. What spectroscopic techniques are critical for distinguishing this compound from its non-fluorinated analogs?

- Methodological Answer : Combine - HMBC NMR to map fluorine-proton coupling networks and IR spectroscopy to identify C-F stretching vibrations (~1100–1000 cm⁻¹). X-ray crystallography can resolve conformational changes induced by fluorination. Cross-validate results with computational methods (e.g., DFT calculations for bond-length analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, test the compound in parallel in vitro (e.g., cell lines) and in vivo (e.g., rodent models) systems under standardized conditions. Use meta-analysis to identify confounding variables (e.g., solvent effects, assay sensitivity) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What mechanistic insights can be gained by studying the enzymatic processing of this compound in glycolysis or fructolysis pathways?

- Methodological Answer : Use isotope-labeled (e.g., - or -labeled) this compound to track metabolic incorporation via LC-MS/MS. Perform enzyme kinetics assays (e.g., with hexokinase or fructokinase) to measure and changes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions disrupted by fluorine substitution .

Q. How can computational modeling predict the pharmacokinetic profile of this compound, and what experimental validations are necessary?

- Methodological Answer : Use QSAR models to estimate logP, solubility, and membrane permeability. Validate predictions with in vitro Caco-2 cell permeability assays and in vivo PK studies (e.g., plasma concentration-time curves in murine models). Compare computational and experimental ADME data to refine model accuracy .

Q. What strategies mitigate fluorinated byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Employ real-time reaction monitoring (e.g., inline FTIR or PAT tools) to detect intermediates. Optimize purification via orthogonal chromatography (e.g., ion-exchange followed by size-exclusion) or fractional crystallization. Analyze byproducts with GC-MS and adjust protecting groups (e.g., acetyl vs. benzyl) to minimize side reactions .

Methodological Frameworks for Rigorous Inquiry

- Data Contradiction Analysis : Apply the "3.5 Look for Contradiction" framework to compare results across studies. For example, if bioactivity differs between cell types, assess variables like cell membrane transporter expression or intracellular pH using transcriptomics/pH-sensitive probes .

- Research Question Formulation : Use the FLOAT method (Formulate, Link, Optimize, Assess, Test) to refine hypotheses. For instance, link fluorination effects to enzymatic inhibition by integrating structural biology (cryo-EM) and kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.